3-Methylidene-N-(2-methylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide
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Overview
Description
3-Methylidene-N-(2-methylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide is a complex organic compound with a unique bicyclic structure. It belongs to the bicyclo[3.2.1]octane family, which serves as the fundamental framework for various biologically active natural compounds. This compound exhibits intriguing properties due to its intricate arrangement of atoms and functional groups .
Synthesis Analysis
The synthesis of this compound involves several steps. One notable approach is based on the transformation of the commercially available monoterpene carvone . Key features of this transformation include an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene and a cyclopropane ring opening . These reactions lead to the formation of the characteristic bicyclo[3.2.1]octane and tricyclo[3.2.1.0 2.7]octane systems found in biologically active compounds .
Molecular Structure Analysis
The molecular formula of This compound is C~8~H~14~N~2~O . Its IUPAC Standard InChI representation is: InChI=1S/C8H14/c1-2-7-4-5-8(3-1)6-7/h7-8H,1-6H2
. The compound’s structure consists of a bicyclic system embedded with a carboxamide group.
Properties
IUPAC Name |
3-methylidene-N-(2-methylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-11-9-13-7-8-14(10-11)18(13)16(19)17-15-6-4-3-5-12(15)2/h3-6,13-14H,1,7-10H2,2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFJUOBBOCUKMIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2C3CCC2CC(=C)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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